Pomalidomide-C3-OH

PROTAC synthesis Conjugation chemistry Linker functionalization

Pomalidomide-C3-OH is a C4-hydroxypropylamino functionalized cereblon ligand-linker conjugate for PROTAC development. Its terminal hydroxyl group enables direct alkylation, Mitsunobu coupling, or activation to a leaving group—conjugation strategies fundamentally different from the amine-terminated Pomalidomide-C3-NH2 or carboxyl-terminated Pomalidomide-amido-C3-COOH. Procuring this pre-functionalized alcohol building block eliminates the reduction step otherwise required when starting from a carboxylic acid intermediate, avoiding yield loss and protecting-group incompatibilities. Positional isomerism critically impacts degrader performance: C4-functionalized pomalidomide analogs show statistically significant differences in degradation efficiency versus C5 isomers (P=0.0029), making the C4 variant an irreplaceable tool for SAR campaigns mapping exit vector geometries. Additionally, the all-alkyl linker architecture may offer improved cell permeability and reduced neosubstrate activity compared to amide-containing linkers. Choose Pomalidomide-C3-OH when your design hypothesis requires a defined C3-length alkyl linker with a hydroxyl terminus for parallel library synthesis and systematic linker vector exploration.

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
Cat. No. B13467260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-C3-OH
Molecular FormulaC16H17N3O5
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCO
InChIInChI=1S/C16H17N3O5/c20-8-2-7-17-10-4-1-3-9-13(10)16(24)19(15(9)23)11-5-6-12(21)18-14(11)22/h1,3-4,11,17,20H,2,5-8H2,(H,18,21,22)
InChIKeyVESILCAPQNJVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pomalidomide-C3-OH for Targeted Protein Degradation: Technical Specifications and Procurement Baseline


Pomalidomide-C3-OH (CAS 2289788-04-9, molecular weight 331.32 g/mol) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate based on the third-generation immunomodulatory drug (IMiD) pomalidomide . The compound features a C3 hydroxypropylamino group attached to the C4 position of the phthalimide ring, terminating in a hydroxyl functional group that enables downstream conjugation chemistry [1]. As a PROTAC building block, Pomalidomide-C3-OH serves as the CRBN-recruiting moiety in heterobifunctional degraders, with the pendant hydroxyl group providing a versatile handle for coupling to warhead ligands via ether, ester, or carbamate linkages . The compound is supplied as a research-use-only intermediate with typical purity specifications of ≥95% by HPLC and recommended long-term storage at 2–8°C [2].

Why Pomalidomide-C3-OH Cannot Be Casually Substituted: Functional Group Reactivity and Linker Geometry Considerations


Functionalized pomalidomide derivatives with identical linker lengths but different terminal groups cannot be interchanged without fundamentally altering the synthetic pathway and ultimate PROTAC architecture . Pomalidomide-C3-OH terminates in a hydroxyl group, which requires distinct activation strategies (e.g., conversion to a leaving group, Mitsunobu conditions, or direct alkylation) compared to the amine handle of Pomalidomide-C3-NH2 (CAS 2154342-45-5) or the carboxylic acid of Pomalidomide-amido-C3-COOH (CAS 2162120-77-4) . Furthermore, positional isomerism critically impacts degrader performance: systematic studies have demonstrated that C4 versus C5 functionalization of the pomalidomide phthalimide ring yields statistically significant differences in protein degradation efficiency (P = 0.0029), indicating that substituting a C4-hydroxypropyl derivative with a C5-positional isomer is not scientifically equivalent [1]. The choice of hydroxyl-terminal C3 linker specifically enables a defined spatial trajectory for ternary complex formation that differs from PEGylated analogs (e.g., Pomalidomide-PEG3-OH) or extended alkyl chains (e.g., Pomalidomide-5′-C5-OH) .

Pomalidomide-C3-OH Quantitative Evidence Guide: Comparative Data for Procurement Decision-Making


Functional Group Reactivity Divergence: Hydroxyl Versus Amine and Carboxylic Acid Handles in PROTAC Conjugation

Pomalidomide-C3-OH provides a terminal hydroxyl group that enables orthogonal conjugation pathways distinct from amine-terminated (Pomalidomide-C3-NH2) and carboxylic acid-terminated (Pomalidomide-amido-C3-COOH) analogs . The hydroxyl handle can be activated as a mesylate/tosylate for nucleophilic displacement, employed in Mitsunobu reactions, or directly alkylated under basic conditions—synthetic routes that are chemically incompatible with the amine or carboxylic acid functionalities of comparator compounds . This functional group divergence dictates which warhead ligands can be coupled and under what reaction conditions, directly impacting synthetic feasibility and PROTAC library diversification strategies .

PROTAC synthesis Conjugation chemistry Linker functionalization

Synthetic Route Efficiency: C3-OH as a Direct Precursor Versus Multi-Step Functional Group Interconversion

Procurement of Pomalidomide-C3-OH eliminates the need for post-synthetic functional group interconversion when the target PROTAC design requires a hydroxyl-terminal linker of C3 length . Industrial-scale synthesis of pomalidomide derivatives involves multi-step processes starting from nitro phthalic acid and 3-amino piperidine-2,6-dione, with the C3-hydroxypropyl group introduced via nucleophilic substitution prior to final purification . Acquiring the pre-functionalized C3-OH building block avoids additional synthetic steps (e.g., reduction of a carboxylic acid to alcohol, or deprotection of a silyl-protected hydroxyl) that would be required if using the C3-COOH or C3-NH2 variants as starting materials for hydroxyl-containing PROTACs .

PROTAC intermediate Synthetic efficiency Route scouting

Positional Isomerism and Linker Trajectory: C4-Alkylamino Versus C5-Alkylamino Functionalization

Pomalidomide-C3-OH features functionalization at the C4 position of the phthalimide ring (4-(3-hydroxypropylamino) substitution), which differs fundamentally from C5-positional isomers such as Pomalidomide-5′-C3-OH and Pomalidomide-5′-C5-OH . Systematic exploration of pomalidomide positional isomers in PROTAC design has demonstrated that C4 versus C5 functionalization significantly impacts protein degradation outcomes. A pair-wise comparison of GFP degradation levels induced by SNAr pomalidomide analogs with C4 and C5 modifications showed a statistically significant difference (Wilcoxon matched-pairs signed-rank test; P = 0.0029) at equivalent doses [1]. This finding establishes that positional isomerism is not a trivial structural variation but rather a determinant of degrader activity that cannot be ignored in analog selection .

PROTAC linker design Positional isomerism Ternary complex formation

Linker Length Differentiation: C3 Alkyl Chain Versus PEG Linkers and Extended Alkyl Chains

The C3 alkyl linker of Pomalidomide-C3-OH provides a defined spatial distance between the CRBN-binding moiety and the conjugation point, differing from both shorter linkers and PEG-containing variants such as Pomalidomide-PEG3-OH . While Pomalidomide-PEG3-OH incorporates a polyethylene glycol chain that increases aqueous solubility, the alkyl C3 chain of Pomalidomide-C3-OH offers greater conformational rigidity and a different solubility profile . The choice between alkyl and PEG linkers affects not only synthetic handling but also the physicochemical properties of the final PROTAC molecule, including cell permeability and ternary complex geometry . Alkyl-connected CRBN binders have been shown to demonstrate improved cell permeability compared with their amide counterparts, supporting the value proposition of alkyl linker architectures [1].

PROTAC linker optimization Linker length Ternary complex stability

Pomalidomide-C3-OH Procurement-Relevant Application Scenarios in PROTAC Research and Development


PROTAC Library Synthesis Requiring Hydroxyl-Terminal Alkyl Linker for Parallel Conjugation

Pomalidomide-C3-OH is optimally deployed when a research team is constructing a focused PROTAC library wherein the design hypothesis specifies a C3-length alkyl linker terminating in a hydroxyl group for conjugation to diverse warhead ligands . The hydroxyl handle enables parallel synthesis strategies—for example, activation to a common leaving group followed by nucleophilic displacement with various phenol- or alcohol-containing warheads, or direct alkylation under standardized conditions . This scenario is distinct from amine-terminated linker procurement, which would necessitate an entirely different conjugation chemistry workflow and potentially incompatible protecting group strategies [1].

Synthetic Route Optimization Where Carboxylic Acid Reduction Is Undesirable

Procurement of Pomalidomide-C3-OH is indicated when the synthetic route to a target PROTAC would otherwise require reduction of a carboxylic acid intermediate (e.g., from Pomalidomide-amido-C3-COOH) to the corresponding alcohol, a step that may introduce yield losses, require additional purification, or prove incompatible with other functional groups present in the warhead . By acquiring the pre-functionalized hydroxyl building block, medicinal chemistry teams can bypass this reduction step entirely, streamlining route scouting and enabling faster progression to biological evaluation .

PROTAC Structure-Activity Relationship Studies Exploring C4-Alkylamino Exit Vector Geometry

Pomalidomide-C3-OH is specifically suited for structure-activity relationship (SAR) campaigns designed to probe the effect of C4-position functionalization on ternary complex formation and degradation efficiency . Given the statistically significant difference in degradation activity between C4- and C5-functionalized pomalidomide analogs (P = 0.0029), researchers conducting systematic linker vector exploration require the C4-substituted variant as a distinct chemical entity that cannot be substituted with the C5 isomer without compromising the scientific validity of the SAR study . This scenario is particularly relevant for degrader optimization programs seeking to map the permissible exit vector geometries for a given protein target [1].

Procurement for Alkyl Linker-Based Degrader Design with Improved Cell Permeability Profile

Pomalidomide-C3-OH should be prioritized in degrader design campaigns where alkyl linkers are preferred over amide-containing linkers based on emerging evidence that alkyl-connected CRBN binders demonstrate improved cell permeability and reduced neosubstrate activity compared to their amide counterparts . The C3 alkyl chain architecture of Pomalidomide-C3-OH aligns with this design principle, providing a permeability-favorable scaffold that can be elaborated into full PROTAC molecules with potentially superior cellular uptake and target engagement profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-C3-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.